5-benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one
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Overview
Description
5-Benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C15H10BrN3O2 and a molecular weight of 344.16 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 5-benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-1,2,4-triazole under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
5-Benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
5-Benzoyl-2-(4-methoxyphenyl)-1H-1,2,4-triazol-3-one: Similar structure but with a methoxy group instead of a bromine atom.
5-Benzoyl-2-(4-chlorophenyl)-1H-1,2,4-triazol-3-one: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-benzoyl-2-(4-bromophenyl)-1H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-6-8-12(9-7-11)19-15(21)17-14(18-19)13(20)10-4-2-1-3-5-10/h1-9H,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZCNJFGOARBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=O)N(N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=O)N(N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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